5-Triethylsilylpent-4-yn-1-ol
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Description
5-Triethylsilylpent-4-yn-1-ol is a useful research compound. Its molecular formula is C11H22OSi and its molecular weight is 198.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Properties
5-Triethylsilylpent-4-yn-1-ol and its derivatives are crucial in synthesizing a variety of complex organic compounds. For example, 1-iodo-4-(trimethylsilyl)but-1-en-3-yne derivatives, closely related to this compound, are used in the synthesis of trans- and cis-oligoenynes, offering pathways for creating linear pi-conjugated oligoenynes and oligoenediynes with specific olefin configurations (Takayama et al., 2003).
Chemical Reactions and Transformations
In chemical reactions, this compound derivatives play a role in forming unique molecular structures. For instance, trimethylsilyl ethers of certain derivatives react with benzene in superacid CF3SO3H (TfOH) to afford conjugated CF3-pentenynes, leading to the formation of unusual CF3-"helicopter"-like bicyclic structures (Zerov et al., 2018).
Applications in Organic Electronics
Compounds derived from this compound are also significant in the field of organic electronics. The structures and optical properties of tris(trimethylsilyl)silylated oligothiophene derivatives, for example, have been examined, showing bathochromic shifts and confirming the sigma-pi conjugation between Si-Si sigma bonds and pi-orbital, which is crucial for developing materials with specific optical properties (Inubushi et al., 2014).
Enantioselective Synthesis
The synthesis of enantiopure compounds, which are essential in pharmaceutical and chemical research, often utilizes derivatives of this compound. A notable example is the efficient synthesis of enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol, a key intermediate for preparing certain inhibitors, through the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one (Zhang et al., 2008).
Properties
IUPAC Name |
5-triethylsilylpent-4-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22OSi/c1-4-13(5-2,6-3)11-9-7-8-10-12/h12H,4-8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNBUIIPNLWRPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375300 |
Source
|
Record name | 5-triethylsilylpent-4-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174064-02-9 |
Source
|
Record name | 5-(Triethylsilyl)-4-pentyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174064-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-triethylsilylpent-4-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Pentyn-1-ol, 5-(triethylsilyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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